molecular formula C24H29FN2O3 B5181633 N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide

N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide

Cat. No. B5181633
M. Wt: 412.5 g/mol
InChI Key: XEYWGSXHTJRDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. FPPP is a derivative of pyrovalerone, which is a stimulant that has been used in the treatment of narcolepsy and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide is not well understood, but it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and reward, which may explain the antidepressant and anxiolytic effects of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure, which suggests that it may have cardiovascular effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a synthetic compound that can be easily synthesized in the lab. This makes it a useful tool for studying the effects of cathinones on the brain and behavior. However, one of the main limitations is that it is a psychoactive substance that may have unwanted effects on the animals being studied. It is also important to note that the use of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide in lab experiments is strictly regulated and requires approval from ethical committees.

Future Directions

There are a number of future directions for research on N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide. Another area of research is the study of the long-term effects of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide on the brain and behavior. It is also important to investigate the potential cardiovascular effects of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide and to develop new methods for synthesizing the compound in a more efficient and cost-effective manner.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may be useful in the treatment of these conditions in humans. While there are advantages and limitations to using N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide in lab experiments, there are a number of future directions for research on this compound.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide involves the reaction of 4-fluorobenzyl chloride with 1-(3-phenoxypropanoyl)-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propanoyl chloride to form the final compound, N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide. The synthesis of N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research is its use as a treatment for depression and anxiety. N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may be useful in the treatment of these conditions in humans.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(3-phenoxypropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3/c25-21-9-6-20(7-10-21)18-26-23(28)11-8-19-12-15-27(16-13-19)24(29)14-17-30-22-4-2-1-3-5-22/h1-7,9-10,19H,8,11-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYWGSXHTJRDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-[1-(3-phenoxypropanoyl)piperidin-4-yl]propanamide

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